molecular formula C6H7BN2O5 B8227853 (2-Methoxy-5-nitropyridin-3-yl)boronic acid

(2-Methoxy-5-nitropyridin-3-yl)boronic acid

Cat. No.: B8227853
M. Wt: 197.94 g/mol
InChI Key: OARIUJIDRPCQMA-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O5 and a molecular weight of 197.94 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-nitropyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity, using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-nitropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxy-5-nitropyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Nitrophenylboronic acid

Uniqueness

(2-Methoxy-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(2-methoxy-5-nitropyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARIUJIDRPCQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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